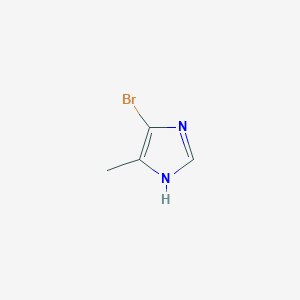

4-Bromo-5-methyl-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWKDMLCPWYWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344177 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-08-8 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 5 Methyl 1h Imidazole

Direct Bromination Approaches

Direct bromination of a pre-formed imidazole (B134444) ring is a common strategy for the synthesis of bromo-substituted imidazoles. This approach involves the electrophilic substitution of a hydrogen atom on the imidazole core with a bromine atom.

Bromination of Substituted Imidazoles

The synthesis of 4-Bromo-5-methyl-1H-imidazole can be envisioned through the direct bromination of a suitable methyl-imidazole precursor.

The direct bromination of 4(5)-methyl-1H-imidazole is a potential route to the target compound. However, this approach is complicated by the tautomeric nature of the starting material, where the proton on the nitrogen can reside on either nitrogen atom, leading to an equilibrium between 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. Bromination of this tautomeric mixture can result in a variety of mono- and poly-brominated products, making the isolation of the desired 4-bromo-5-methyl isomer challenging.

An alternative, though indirect, approach involves the methylation of a bromo-imidazole derivative. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole has been reported to yield a mixture of two regioisomers: 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This highlights the inherent difficulty in controlling the site of substitution on the imidazole ring.

A variety of brominating agents can be employed for the halogenation of imidazoles. The choice of reagent and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and the degree of bromination.

Bromine (Br₂) is a powerful brominating agent that readily reacts with electron-rich aromatic systems like imidazole. However, its high reactivity can lead to over-bromination, yielding di- and tri-brominated products. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the mono-brominated product.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It is often used for the allylic and benzylic bromination but can also be effective for the bromination of activated aromatic rings. masterorganicchemistry.comyoutube.com The use of NBS can offer better control over the reaction and minimize the formation of poly-brominated byproducts. youtube.com In some cases, NBS can be used in conjunction with a radical initiator for specific brominations. wikipedia.org The reaction of imidazoles with NBS can proceed via an electrophilic substitution mechanism. youtube.com

| Brominating Reagent | Characteristics | Common Applications in Imidazole Chemistry |

| **Bromine (Br₂) ** | Highly reactive, can lead to polybromination. | Direct bromination of the imidazole ring. |

| N-Bromosuccinimide (NBS) | Milder, more selective reagent. organic-chemistry.orgmasterorganicchemistry.com | Regioselective bromination of activated imidazoles, often minimizing side products. youtube.com |

Challenges in Regioselective Bromination at C-4/C-5 Positions

Achieving regioselective bromination at the C-4 or C-5 position of the imidazole ring is a significant synthetic hurdle. The electronic properties of the imidazole ring, influenced by the substituents present, dictate the position of electrophilic attack. The C-5 position is generally more susceptible to electrophilic substitution.

The presence of a methyl group at either the C-4 or C-5 position further complicates the regioselectivity. The tautomerism of N-unsubstituted 4(5)-methyl-imidazole means that both the C-4 and C-5 positions are activated, often leading to a mixture of isomers that are difficult to separate. For example, direct bromination of 2-phenyl-2H-indazole with Br₂ can result in a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole with poor selectivity. nih.gov

To overcome these challenges, strategies such as the use of protecting groups on the imidazole nitrogen can be employed to lock the tautomeric form and direct the bromination to a specific position. Subsequent deprotection then yields the desired isomer. Electrochemical methods using an organic bromide salt as both a brominating agent and an electrolyte have also been explored for the regioselective bromination of imidazo-heteroarenes. rsc.org

Multi-Component Reaction (MCR) Strategies for Imidazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient alternative for the synthesis of highly substituted imidazoles. researchgate.netyoutube.com The Debus-Radziszewski imidazole synthesis is a classic example of an MCR used to produce imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. youtube.com

Integration of Bromine and Methyl Moieties within MCR Frameworks

In principle, an MCR could be designed to directly assemble the this compound core by incorporating the bromine and methyl functionalities into the starting components. This would involve the careful selection of a bromine-containing starting material and a methyl-containing starting material that can participate in the imidazole-forming cascade.

While various MCRs for the synthesis of substituted imidazoles have been reported, demonstrating the versatility of this approach in creating diverse molecular structures, the specific integration of both a bromine atom at the C-4 position and a methyl group at the C-5 position in a single MCR to yield the target compound is not well-documented in the literature. rsc.orgacs.org The development of such a highly convergent and regioselective MCR would represent a significant advancement in the synthesis of this particular imidazole derivative. Challenges would include identifying suitable, readily available starting materials containing the bromo and methyl fragments and controlling the regiochemistry of the cyclization to ensure the desired 4,5-disubstitution pattern.

Cyclization Reactions for Imidazole Framework Construction

The formation of the imidazole ring is a fundamental approach to synthesizing substituted imidazoles like this compound.

Ring-Closing Strategies for Imidazole Ring Formation

Ring-closing metathesis (RCM) stands out as a powerful technique for the formation of cyclic alkenes and has been applied to the synthesis of various heterocyclic compounds. organic-chemistry.orgwikipedia.org This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically containing ruthenium or molybdenum, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org The mechanism proceeds through a metallacyclobutane intermediate. organic-chemistry.orgwikipedia.org While direct RCM strategies leading specifically to this compound are not extensively detailed in the provided information, the general principles of RCM are well-established for creating substituted imidazoles. organic-chemistry.org For instance, sequential Van Leusen/ring-closing metathesis reactions have been employed to synthesize fused bicyclic imidazoles. organic-chemistry.org

Another versatile approach involves the [3+2] cycloaddition of vinyl azides with amidines, which can proceed without a catalyst to form 2,4-disubstituted-1H-imidazoles. acs.org Furthermore, a Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines provides an efficient, metal-free route to 1,2,5-trisubstituted imidazoles. acs.org The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters has also been achieved through the cycloaddition of ethyl isocyanoacetate and imidoyl chlorides. mdpi.comnih.gov

Derivatization from Pre-functionalized Imidazoles

Modifying existing imidazole rings is a common and effective strategy for arriving at the desired this compound. This can be approached by starting with either a bromo-imidazole and adding the methyl group, or by starting with a methyl-imidazole and introducing the bromine atom.

From Bromo-1H-imidazole Derivatives

Starting with a pre-brominated imidazole allows for the subsequent introduction of the methyl group at the desired position.

Organometallic reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high precision. While the direct methylation of a 4-bromo-1H-imidazole using organometallic reagents to produce this compound is not explicitly described, the reverse is documented. A known synthesis of a key building block, 4-bromo-1,2-dimethyl-1H-imidazole, involves the selective debromination of a dibrominated precursor using isopropyl magnesium chloride, a Grignard reagent. thieme-connect.de This highlights the utility of organometallic reagents in the selective functionalization of brominated imidazoles.

A viable, though perhaps less direct, route involves the selective debromination of a polybrominated imidazole followed by methylation. For example, 2,4,5-tribromo-1H-imidazole can be selectively debrominated to 4-bromo-1H-imidazole using sodium sulfite. guidechem.com This 4-bromo-1H-imidazole could then, in principle, be methylated to introduce the methyl group at the 5-position. However, methylation of N-unsubstituted imidazoles can often lead to a mixture of regioisomers. thieme-connect.de

From Methyl-1H-imidazole Derivatives

An alternative strategy begins with a methyl-substituted imidazole, followed by bromination. For instance, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been achieved by the bromination of 1,2-dimethyl-1H-imidazole. thieme-connect.de This approach circumvents the issue of regioisomeric mixtures that can arise from the methylation of bromo-imidazoles. thieme-connect.de Following this logic, one could envision the direct bromination of 5-methyl-1H-imidazole to yield this compound. The conditions for such a reaction would need to be carefully controlled to ensure selective bromination at the 4-position.

Reactivity and Reaction Mechanisms of 4 Bromo 5 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the imidazole (B134444) ring is susceptible to nucleophilic substitution, where a nucleophile replaces the bromine atom. This reactivity allows for the introduction of various functional groups onto the imidazole core. evitachem.comsmolecule.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromo-5-methyl-1H-imidazole serves as a valuable substrate in several of these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. clockss.org this compound can be effectively coupled with various arylboronic acids to produce 4-aryl-5-methyl-1H-imidazoles. thieme-connect.de This reaction is instrumental in the synthesis of complex molecules, including pharmacologically active compounds. clockss.orgthieme-connect.de For instance, the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid is a key step in the synthesis of a casein kinase inhibitor. thieme-connect.de

Research has shown that the reaction conditions, such as the choice of catalyst, base, and solvent, significantly influence the yield and selectivity of the Suzuki-Miyaura coupling. nih.govbeilstein-journals.org While unprotected bromoimidazoles can be challenging substrates, often resulting in lower yields, the use of specific palladium precatalysts and optimized conditions can lead to excellent outcomes. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoimidazoles

| Bromoimidazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-1,2-dimethyl-1H-imidazole | 4-fluorophenylboronic acid | Not specified | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 60% | thieme-connect.de |

| 4-bromo-1H-imidazole | phenylboronic acid | P1 precatalyst, K3PO4, dioxane/H2O, 100 °C | 4-phenyl-1H-imidazole | 31% | nih.gov |

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Arylboronic acids | PdCl2(PPh3)2 | 5-biphenyl derivatives of 4H-imidazole-N-oxide | 66-85% | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has been successfully applied to unprotected bromoimidazoles, including 4-bromo-1H-imidazole, providing access to a wide range of aminoimidazoles. nih.gov The development of specialized palladium precatalysts and ligands, such as tBuBrettPhos, has been crucial for achieving high yields with these traditionally difficult substrates. nih.gov

The reaction conditions are generally mild, allowing for the coupling of various aliphatic, aromatic, and heteroaromatic amines. nih.gov This method is particularly valuable for synthesizing diheteroarylamines and other substituted five-membered heterocycles that are otherwise challenging to prepare. nih.gov

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | Moderate to Excellent | nih.gov |

| Various aliphatic, aromatic, and heteroaromatic amines | Pd precatalyst (P4) / tBuBrettPhos (L4) | LHMDS | THF | Moderate to Excellent | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is a valuable tool for synthesizing alkynyl-substituted imidazoles. For instance, 4-bromo-substituted imidazo[1,2-a]pyridines have been successfully functionalized using Sonogashira coupling with various terminal alkynes, yielding the desired products in good yields. beilstein-journals.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.orgbeilstein-journals.org

The Sonogashira reaction has been optimized for various bromo-substituted heterocyclic compounds, including pyrazoles, which are structurally similar to imidazoles. researchgate.net These studies highlight the importance of the catalyst system and reaction conditions in achieving efficient coupling. researchgate.net

Kumada Coupling: This reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a cost-effective method for forming carbon-carbon bonds and has been applied to the large-scale synthesis of various compounds. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively detailed, the general applicability of Kumada coupling to aryl halides suggests its potential for functionalizing this imidazole derivative. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This method is known for its high functional group tolerance. Organotin reagents like N-methyl-4-(tributylstannyl)imidazole can be used as coupling partners in Negishi-type reactions. sigmaaldrich.com

Stille Coupling: The Stille reaction pairs an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.org The use of 2,4,5-tribromoimidazole (B189480) in sequential Stille couplings demonstrates the potential for selective functionalization of bromoimidazoles. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.orgnih.gov These reactions are often more economical than their palladium counterparts. Copper(I) iodide (CuI) is a common catalyst for these transformations. beilstein-journals.orgrsc.org

For example, copper-catalyzed C-N bond formation has been used in the synthesis of various nitrogen-containing heterocycles. google.combohrium.com The reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine in the presence of a copper catalyst is a key step in the preparation of a pharmaceutical intermediate. google.com These reactions can sometimes be performed without a solvent at elevated temperatures. google.com

Metal-Halogen Exchange Reactions

The bromine atom in this compound is susceptible to metal-halogen exchange, a powerful tool for creating a nucleophilic carbon center on the imidazole ring. This reaction is typically performed at low temperatures using strong organolithium bases, such as n-butyllithium or t-butyllithium. Prior N-protection of the imidazole ring (e.g., with an ethoxymethyl group) is generally required to prevent the acidic N-H proton from interfering with the organolithium reagent. rsc.org

Upon treatment with the organolithium reagent, the bromine at C4 is exchanged for a lithium atom, generating the highly reactive 4-lithio-5-methyl-1-(protected)-1H-imidazole intermediate. rsc.org This organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position. rsc.org

Table 2: Products from Metal-Halogen Exchange and Electrophilic Quench

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is electron-rich and generally reactive towards electrophiles. thieme-connect.de However, the reactivity and regiochemistry are strongly influenced by the substituents present and the reaction conditions (pH).

Regiochemical Control and Directing Effects of Substituents

In this compound, the only unsubstituted carbon is at the C2 position, making it the sole site for electrophilic aromatic substitution. The directing effects of the existing substituents modulate the reactivity of this position.

Methyl Group (C5): The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. It activates the imidazole ring towards electrophilic attack.

Ring Nitrogens: The pyridine-like nitrogen at N3 is the site of protonation in acidic media. The resulting imidazolium (B1220033) cation is strongly deactivated towards electrophilic attack at carbon. thieme-connect.de Therefore, these reactions are typically run under neutral or basic conditions.

Kinetic studies on the bromination of simple imidazoles show that the order of reactivity for the carbon positions is generally C5 > C4 > C2. researchgate.net This inherent lower reactivity of the C2 position, combined with the deactivating effect of the adjacent bromo group, means that forcing conditions may be required for electrophilic substitution to occur at this site.

Reactions Involving the N-H Proton of the Imidazole Ring

The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and readily participates in various reactions, most notably alkylation and arylation. thieme-connect.de

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental reactions for modifying the properties and steric environment of the imidazole core. thieme-connect.deresearchgate.net For an unsymmetrical imidazole like this compound, a significant issue is regioselectivity. Due to the rapid prototropic tautomerism between the 4-bromo-5-methyl and 5-bromo-4-methyl forms, N-alkylation can lead to a mixture of two isomeric products. thieme-connect.de

The reaction is typically carried out by treating the imidazole with a base (e.g., NaH, K₂CO₃) to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an alkylating or arylating agent (e.g., alkyl halide, aryl halide). The ratio of the resulting N1-substituted isomers often depends on the reaction conditions, the nature of the electrophile, and the steric and electronic effects of the C4/C5 substituents.

Table 3: Potential Isomeric Products of N-Alkylation

| Tautomer Reacting | Alkylating Agent | Product | IUPAC Name |

|---|---|---|---|

| This compound | R-X | 1-Alkyl-4-bromo-5-methyl-1H-imidazole | 1-Alkyl-4-bromo-5-methyl-1H-imidazole |

Strategies to achieve regioselective N-alkylation often involve multi-step procedures, such as the use of removable directing groups. nih.gov

Reactivity of the Methyl Group

The strategic placement of the methyl group on the imidazole scaffold provides a valuable handle for synthetic modifications. Key transformations include oxidation to aldehydes or carboxylic acids and halogenation to introduce reactive halomethyl functionalities.

Oxidation:

The oxidation of the methyl group on the imidazole ring is a common strategy to introduce oxygen-containing functional groups. While direct oxidation studies on this compound are not extensively documented in publicly available literature, the oxidation of methyl groups on analogous imidazole derivatives provides significant insight into the expected reactivity.

Research on related compounds, such as 2-substituted 4(5)-methylimidazoles, has demonstrated that the methyl group can be oxidized to a formyl group (-CHO) to yield the corresponding imidazole-4(5)-carboxaldehyde. A prevalent oxidizing agent for this transformation is activated manganese dioxide (MnO₂). tubitak.gov.tr This reaction is typically carried out in an inert solvent, such as chloroform, under reflux conditions. The success of this oxidation is crucial for the synthesis of various biologically active molecules where a carbonyl group is a key pharmacophore. researchgate.net

Further oxidation of the resulting aldehyde to a carboxylic acid can also be achieved, although this often requires stronger oxidizing agents or different reaction conditions. The oxidation of a related compound, 1H-imidazole-4,5-dicarboxylic acid, has been achieved from the oxidation of benzimidazole (B57391), indicating the stability of the imidazole ring to certain oxidative conditions. researchgate.net

The following table summarizes typical conditions for the oxidation of methyl groups on imidazole derivatives, which can be considered analogous for this compound.

| Substrate Analogue | Reagent | Solvent | Conditions | Product | Reference |

| 2-Methyl-4(5)-hydroxymethylimidazole | Activated MnO₂ | Chloroform | Reflux | 2-Methyl-imidazole-4(5)-carboxaldehyde | tubitak.gov.tr |

| 4,5-Dihydroxymethyl-1-triphenylmethylimidazole | Activated MnO₂ | Chloroform | Boiling | 4-Formyl-5-hydroxymethyl-1-triphenylmethylimidazole | cdnsciencepub.com |

Halogenation:

The halogenation of the methyl group of this compound represents a pathway to introduce a reactive handle for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents. While electrophilic halogenation of imidazoles typically occurs on the electron-rich imidazole ring itself, functionalization of the methyl group can be achieved under free-radical conditions. acs.orgrsc.org

N-Halosuccinimides, particularly N-bromosuccinimide (NBS), are common reagents for the benzylic and allylic bromination of hydrocarbons, a reaction that proceeds via a free-radical chain mechanism. libretexts.org The methyl group on the imidazole ring is analogous to a benzylic position, and thus, similar reactivity is expected. The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄). This method allows for the selective bromination of the methyl group to yield a bromomethyl derivative, while minimizing competing electrophilic bromination of the imidazole ring.

While specific literature on the free-radical halogenation of the methyl group of this compound is scarce, the principles of organic chemistry strongly suggest its feasibility. The resulting 4-bromo-5-(halomethyl)-1H-imidazole would be a versatile intermediate for the synthesis of more complex imidazole derivatives.

The table below outlines generalized conditions for the free-radical halogenation of methyl groups on aromatic rings, which are applicable by analogy to this compound.

| Reaction Type | Reagent | Initiator | Solvent | Expected Product | Reference |

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | AIBN or light (hν) | CCl₄ | 4-Bromo-5-(bromomethyl)-1H-imidazole | libretexts.org |

| Free-Radical Chlorination | N-Chlorosuccinimide (NCS) | AIBN or light (hν) | CCl₄ | 4-Bromo-5-(chloromethyl)-1H-imidazole |

It is important to note that the reaction conditions, such as temperature and the choice of initiator and solvent, would need to be carefully optimized to achieve the desired regioselectivity and yield for the functionalization of the methyl group of this compound.

Advanced Derivatization Strategies for 4 Bromo 5 Methyl 1h Imidazole

Synthesis of Complex Imidazole (B134444) Scaffolds

The inherent reactivity of 4-bromo-5-methyl-1H-imidazole makes it an ideal starting point for building more elaborate heterocyclic systems. The presence of the bromine atom at the C4 position and the reactive N-H group allows for sequential or one-pot reactions to introduce new functionalities and construct fused or linked ring systems.

Multi-component Synthesis from this compound Precursors

While classic multi-component reactions have not been extensively reported with this compound as the starting substrate, its derivatives are crucial in multi-step syntheses that generate complex scaffolds. A key preliminary step in many derivatization strategies is the protection of the imidazole nitrogen to prevent side reactions and direct subsequent modifications. One such protection is the reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). amazonaws.com This reaction yields N-protected imidazole, which can then be used in further synthetic transformations, such as cross-coupling or substitution reactions, to build complex molecular frameworks. amazonaws.com

A significant application is its use as a precursor for creating complex pyrimidine (B1678525) derivatives, which have been investigated for their antibacterial properties. google.com In these multi-step syntheses, the imidazole core acts as a foundational building block, with the bromo- and methyl-substituents guiding the regioselectivity of subsequent reactions to form the final, complex heterocyclic system.

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | NaH, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | THF | 0 °C to room temperature, 18 h | 4-bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 98.3% | amazonaws.com |

Incorporation into Macrocyclic and Supramolecular Structures

The structural features of this compound make it a valuable component for the design of macrocycles, which are large ring structures often investigated for their unique binding properties and therapeutic potential. The bromine atom provides a key handle for intramolecular or intermolecular cyclization reactions, such as Suzuki or Sonogashira couplings, to close the macrocyclic ring.

Bioconjugation and Ligand Design Applications

A significant area of application for this compound is in the design and synthesis of ligands for biological targets. Its structure serves as a key fragment in the development of novel therapeutic agents. A prominent example is its use as a starting material in the synthesis of potent activators of the glucagon-like peptide-1 receptor (GLP1R), which are targets for the treatment of obesity. google.com The synthesis often begins with an N-alkylation of the imidazole ring, demonstrating a common strategy for its derivatization. google.com

| Reactant | Reagents | Solvent | Conditions | Purpose | Reference |

|---|---|---|---|---|---|

| This compound | Cesium carbonate, Alkylating Agent | Acetonitrile | 80 °C, 16 hours | Intermediate for GLP1 Receptor Activators | google.com |

Furthermore, the compound is a precursor in the synthesis of pyrimidine derivatives that have shown potential antibacterial properties, highlighting its role in developing new anti-infective agents. google.com The imidazole moiety is a common feature in many biologically active molecules due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Polymerization and Material Science Applications

The application of this compound is expanding into the realm of material science, where it is recognized as a valuable monomer or building block for functional materials. bldpharm.com Chemical suppliers categorize the compound under "Polymer Science Material Building Blocks" and as an "Organic monomer of COF" (Covalent Organic Frameworks), indicating its potential in the synthesis of advanced polymers and porous materials. bldpharm.comchemenu.com

The bifunctional nature of the molecule—with a polymerizable site at the bromine atom (via cross-coupling reactions) and another at the N-H group (via condensation or alkylation)—makes it a candidate for creating novel polymers. These materials could possess tailored electronic, thermal, or ion-exchange properties. google.com While specific, large-scale polymerization of this monomer is not yet widely detailed in academic literature, its inclusion in material science product catalogs points toward an emerging area of research and development. bldpharm.comchemenu.com

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-bromo-5-methyl-1H-imidazole, ¹H and ¹³C NMR are fundamental for initial characterization, while more advanced techniques like 2D NMR and solid-state NMR can offer deeper insights into its structure and behavior.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is relatively simple. The methyl group protons typically appear as a singlet, and the chemical shift of the lone proton on the imidazole (B134444) ring provides diagnostic information about the electronic environment of the ring.

A derivative, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, shows a singlet for the methyl protons at 3.66 ppm and a singlet for the imidazole ring proton at 8.05 ppm in DMSO-d6. blogspot.com These chemical shifts are influenced by the solvent and the electronic effects of the substituents on the imidazole ring.

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

| 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile blogspot.com | DMSO-d6 | 8.05 (s) | Imidazole H |

| 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile blogspot.com | DMSO-d6 | 3.66 (s) | -CH₃ |

Note: 's' denotes a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the imidazole ring and the methyl group of this compound are indicative of their electronic environment. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

For the related compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the ¹³C NMR spectrum in DMSO-d6 shows signals at 141.4, 115.0, 114.3, 113.4, and 33.4 ppm. blogspot.com The signal at 33.4 ppm is assigned to the methyl carbon, while the others correspond to the carbons of the imidazole ring and the nitrile group.

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shifts (ppm) |

| 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile blogspot.com | DMSO-d6 | 141.4, 115.0, 114.3, 113.4, 33.4 |

Two-dimensional (2D) NMR techniques are instrumental in assigning the signals observed in ¹H and ¹³C NMR spectra, especially for more complex derivatives.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two or three bonds.

These techniques would be crucial for unambiguously assigning the proton and carbon signals of this compound and its derivatives, confirming the connectivity of the atoms within the molecule.

In the solid state, the tautomerism of imidazole derivatives can be investigated using solid-state NMR. nih.gov Because this compound has a proton on one of the nitrogen atoms, it can exist in two tautomeric forms. Solid-state NMR can distinguish between these tautomers by analyzing the chemical shifts and couplings in the solid phase, providing a clearer picture of the preferred tautomer in the crystalline state. nih.gov This is particularly important as the tautomeric form can influence the compound's physical and biological properties.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. acs.org For 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the calculated mass for the protonated molecule [M+H]⁺ is 185.9664, and the experimentally found mass is 185.9660, confirming the elemental composition C₅H₅N₃Br. blogspot.com This high level of accuracy is essential for confirming the identity of newly synthesized compounds.

Interactive Data Table: HRMS Data for a this compound Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z | Formula |

| 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile blogspot.com | ESI | 185.9664 ([M+H]⁺) | 185.9660 | C₅H₅N₃Br |

Fragmentation Pattern Analysis

Upon electron impact ionization, the this compound molecule (C₄H₅BrN₂) is expected to form a molecular ion peak ([M]⁺). Due to the presence of bromine, this molecular ion peak will appear as a characteristic doublet with a mass-to-charge ratio (m/z) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular weight of the compound is 161.00 g/mol . sigmaaldrich.com Consequently, the molecular ion peaks would be expected at m/z 160 and 162.

The fragmentation of the imidazole ring is a key aspect of the mass spectrum. The stable aromatic nature of the imidazole ring suggests that the molecular ion will be relatively stable. However, fragmentation can occur through several pathways:

Loss of the Bromine Atom: A significant fragment would likely arise from the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 81 (for the C₄H₅N₂⁺ fragment).

Loss of a Methyl Group: Cleavage of the C-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion.

Ring Cleavage: The imidazole ring itself can undergo cleavage. Common fragmentation pathways for imidazole derivatives involve the loss of HCN or C₂H₂N₂ fragments.

Rearrangements: McLafferty-type rearrangements are possible if a suitable hydrogen atom is available for transfer, though this is less likely to be a primary fragmentation pathway for this specific structure.

The relative abundance of these fragment ions provides a "fingerprint" that is unique to the compound's structure. For instance, the stability of the resulting carbocation or radical plays a crucial role in determining the most favorable fragmentation pathway.

Predicted mass spectral data for the related compound, 4-bromo-1-methyl-1H-imidazole, shows a predicted [M+H]⁺ peak at m/z 160.97089. uni.lu For 4-bromo-5-chloro-1H-imidazole, predicted [M+H]⁺ and [M]⁺ peaks are observed at m/z 180.91628 and 179.90845, respectively, also showing the characteristic isotopic pattern for bromine. uni.lu These predictions for similar structures support the expected fragmentation behavior of this compound.

A summary of predicted adducts and their mass-to-charge ratios for related compounds is presented in the table below.

| Adduct | Predicted m/z for 4-bromo-1-methyl-1H-imidazole uni.lu | Predicted m/z for 4-bromo-5-chloro-1H-imidazole uni.lu |

| [M+H]⁺ | 160.97089 | 180.91628 |

| [M+Na]⁺ | 182.95283 | 202.89822 |

| [M-H]⁻ | 158.95633 | 178.90172 |

| [M]⁺ | 159.96306 | 179.90845 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this compound is not available in the surveyed literature, the expected absorption regions can be inferred from the known spectra of imidazole and its substituted derivatives.

The key functional groups in this compound are the N-H group, the C-H bonds of the methyl group and the imidazole ring, the C=N and C=C bonds within the ring, and the C-Br bond.

Expected Characteristic IR Absorption Bands:

N-H Stretching: The N-H stretching vibration in imidazoles typically appears as a broad band in the region of 3200-3500 cm⁻¹. This broadening is due to hydrogen bonding between molecules in the solid or liquid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group will likely be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong to medium intensity bands in the region of 1500-1650 cm⁻¹. These bands are often coupled and can be sensitive to the nature and position of substituents on the ring.

N-H Bending: The in-plane bending vibration of the N-H bond is expected in the range of 1400-1500 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H are expected in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The methyl C-H bending vibrations will also appear in the fingerprint region.

C-Br Stretching: The C-Br stretching vibration typically gives rise to a strong absorption in the lower frequency region of the spectrum, generally between 500 and 650 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for this compound based on data from related imidazole derivatives.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Broad, Medium to Strong |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N and C=C Stretch (Ring) | 1500-1650 | Strong to Medium |

| N-H Bend | 1400-1500 | Medium |

| C-Br Stretch | 500-650 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While a specific crystal structure for this compound has not been reported in the reviewed scientific literature, the general principles of X-ray crystallography can be applied to predict its likely solid-state structure. The analysis of crystal structures of related imidazole derivatives reveals common structural motifs and packing arrangements.

Expected Structural Features:

Planarity of the Imidazole Ring: The imidazole ring is aromatic and therefore expected to be essentially planar.

Hydrogen Bonding: The presence of the N-H proton and the lone pair on the other nitrogen atom allows for the formation of intermolecular hydrogen bonds. These hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or networks of molecules.

Tautomerism: In the solid state, this compound can exist as two tautomers: this compound and 5-bromo-4-methyl-1H-imidazole. X-ray crystallography would definitively determine which tautomer is present in the crystal lattice, or if both are present in a disordered manner.

The determination of the crystal structure would involve growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map of the unit cell, from which the positions of the atoms can be determined.

The table below presents typical crystallographic parameters that would be determined from an X-ray diffraction study, based on studies of similar heterocyclic compounds.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Hydrogen Bond Geometry | The distances and angles of the intermolecular hydrogen bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the imidazole ring system. The imidazole ring contains a cyclic conjugated system, which gives rise to π → π* electronic transitions.

Expected Absorption Characteristics:

π → π Transitions:* Imidazole itself exhibits a strong absorption band around 210 nm. The presence of substituents on the imidazole ring can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε).

Effect of Substituents: The bromine atom and the methyl group are expected to influence the electronic transitions. Bromine, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of the λ_max due to the interaction of its lone pair electrons with the π-system of the ring. The methyl group, being an electron-donating group, can also contribute to a slight bathochromic shift.

n → π Transitions:* In addition to the strong π → π* transitions, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically at longer wavelengths.

Studies on other imidazole derivatives provide insight into the expected spectral behavior. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions in the extended conjugated system. researchgate.net The presence of bromine in other heterocyclic systems has been observed to influence the NLO properties, which are related to the electronic structure. researchgate.net The absorption spectra of some imidazole derivatives are also known to be solvent-dependent.

The table below summarizes the expected UV-Vis absorption data for this compound based on the general characteristics of substituted imidazoles.

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 210 - 240 | High |

| n → π | > 240 | Low |

It is important to note that the exact λ_max and ε values would need to be determined experimentally. The solvent used for the measurement can also significantly affect the spectrum.

Computational Chemistry and Theoretical Studies on 4 Bromo 5 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the intrinsic properties of molecules. These methods, which are based on the principles of quantum mechanics, can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods. Both have been extensively applied to the study of imidazole (B134444) derivatives, providing a robust framework for understanding the structure and reactivity of 4-bromo-5-methyl-1H-imidazole.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for the investigation of medium-sized organic molecules like this compound. DFT calculations can predict a wide range of properties, from molecular geometry to reactivity indices.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Imidazole Derivative (Data for a related compound) Note: This data is for a related compound and serves as an example of the type of parameters obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.38 | |

| C=C | 1.36 | |

| N-C | 1.33 | |

| C-Br | 1.88 | |

| N-C-N | 110.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For various imidazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4-6 eV.

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. In many imidazole derivatives, the HOMO is often localized over the imidazole ring, while the LUMO may be distributed over the entire molecule, including the substituents.

Table 2: Illustrative Frontier Molecular Orbital Properties for a Bromo-Substituted Imidazole Derivative (Data for a related compound) Note: This data is for a related compound and serves as an example of the type of parameters obtained from HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. For imidazole derivatives, the MEP map often shows the most negative potential around the nitrogen atoms of the imidazole ring, highlighting their nucleophilic character.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and reactivity of the molecule. The calculation of atomic charges is an important application of quantum mechanical calculations. In substituted imidazoles, the nitrogen atoms typically carry negative charges, while the carbon and hydrogen atoms have positive charges. The bromine atom in this compound is expected to have a partial negative charge due to its high electronegativity.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Imidazole Derivative (Data for a related compound) Note: This data is for a related compound and serves as an example of the type of parameters obtained from Mulliken population analysis.

| Atom | Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 | 0.40 |

| N3 | -0.60 |

| C4 | 0.25 |

| C5 | 0.15 |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods are generally more computationally expensive than DFT but can provide highly accurate results. While specific ab initio studies on this compound were not found in the reviewed literature, these methods are often used as a benchmark for DFT calculations and for studying the properties of smaller molecules or for achieving higher accuracy in specific cases. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods could be employed to provide a more detailed and accurate description of the electronic structure and properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound and its derivatives behave in a biological environment, such as in solution or when interacting with a protein.

For derivatives of this compound that exhibit biological activity, MD simulations are crucial for understanding the dynamics and stability of their interactions with protein targets. After an initial binding pose is predicted by molecular docking, MD simulations can be run on the ligand-protein complex to validate the interaction. These simulations, which can extend for hundreds of nanoseconds, assess whether the ligand remains stably bound within the protein's active site. tandfonline.com

Studies on various imidazole-based inhibitors have successfully used this approach. For example, 100 ns to 200 ns MD simulations have been performed to confirm the stability of complexes between imidazole derivatives and their target proteins, such as the COVID-19 main protease (Mpro) and the enoyl acyl carrier reductase (InhA) from Mycobacterium tuberculosis. tandfonline.comtandfonline.com The simulations provide detailed information on the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) over time and calculate metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to quantify the stability of the complex. nih.gov This validation step is critical in drug discovery, as it helps to distinguish between transient, non-specific binding and stable, potentially therapeutic interactions.

Docking Studies (for derivatives with biological relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to screen virtual libraries of imidazole derivatives and to understand their binding mechanisms at the molecular level. jchr.orgresearchgate.net

Derivatives of the imidazole scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. rjptonline.org These studies calculate a docking score, which estimates the binding affinity, and analyze the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the protein's active site. tubitak.gov.tr

For example, docking studies on imidazole derivatives have identified potential inhibitors for a wide range of targets, including:

14α-demethylase (CYP51): An important antifungal target. Docking studies show that imidazole derivatives interact with the heme group in the active site and form π-π interactions with key phenylalanine residues. tubitak.gov.tr

InhA: A key enzyme in Mycobacterium tuberculosis. Docking results for ethionamide (B1671405) derivatives linked to imidazole confirmed their binding mode, supporting experimental findings. nih.gov

Cyclooxygenase-2 (COX-2): A target for anti-inflammatory drugs. Docking revealed that a methylsulfonyl group on an imidazole derivative could establish effective hydrogen bonds with Arg513, similar to the known inhibitor Celecoxib. nih.gov

Sirtuins: A class of enzymes involved in cellular regulation. Docking was used to identify an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297), that showed a high docking score and favorable interactions with nuclear sirtuins. nih.gov

The table below summarizes findings from various docking studies on imidazole derivatives, illustrating the target, the binding affinity, and the key interacting residues.

| Target Protein | PDB ID | Example Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| MAPK Inhibitor | 1a9u | Imidazole derivatives | Not specified, but H-bonds observed | Not specified |

| GlcN-6-P synthase | 2VF5 | Imidazole-pyrazole hybrids | -6.65 to -8.10 | Ser347, Gly301, Ala400 |

| Thrombin | Not specified | Fluorinated imidazole-dicarboxylates | Not specified, but H-bonds observed | Gly219, Glu192, Trp60D |

| M. tuberculosis InhA | 4TZK | Quinoline-imidazole hybrids | -9.8 to -11.5 | Gly96, Met147, Phe149 |

| Cyclooxygenase-2 (COX-2) | 3LN1 | 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | -10.9 | Arg513, Leu359 |

| 14α-demethylase | 5V5Z | Various imidazole derivatives | -10.4 | Phe 255, Arg 96 |

This table is a representation of data from multiple sources for illustrative purposes. tandfonline.comjchr.orgresearchgate.netrjptonline.orgnih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for validating molecular structures and interpreting experimental data. tandfonline.comnih.gov

By optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-31G(d,p)), researchers can calculate theoretical vibrational frequencies corresponding to an IR spectrum and the chemical shifts for ¹H and ¹³C NMR spectra. nih.gov These calculated spectra can be compared with experimental ones to confirm the identity and purity of a synthesized compound.

This approach is particularly useful for imidazole compounds, where tautomerism can complicate the interpretation of NMR spectra in solution. mdpi.com For some 2-phenyl substituted imidazoles, signals for the imidazole ring carbons were difficult or impossible to register in solution ¹³C-NMR spectra. mdpi.com In such cases, solid-state NMR (CPMAS) combined with quantum chemical calculations can provide a complete structural description. mdpi.com The theoretical calculations help assign the observed signals to specific atoms in the molecule, resolving ambiguities from experimental data alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (for derivatives)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. researchgate.netjopir.in For imidazole derivatives, SAR analyses have revealed that the type and position of substituents on the imidazole ring are critical for their pharmacological effects. chemijournal.commdpi.com For example, in a series of imidazole-coumarin conjugates designed as anti-HCV agents, it was found that having a free hydrogen at the N(1) position of the imidazole ring and a halogen or methyl substituent on the coumarin (B35378) moiety significantly increased potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Using computed molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For imidazole derivatives, both 2D and 3D-QSAR models have been developed.

2D-QSAR: These models use descriptors like physicochemical properties and topological indices. A 2D-QSAR study on imidazole derivatives as heme oxygenase inhibitors found that descriptors related to molecular shape and connectivity were important for activity. crpsonline.com

3D-QSAR: These models use descriptors derived from the 3D alignment of molecules, such as steric and electrostatic fields. A 3D-QSAR model for imidazole derivatives targeting breast cancer produced a statistically significant model (r² = 0.81, q² = 0.51), identifying regions where bulky, electropositive, or electronegative groups would enhance or decrease activity. nih.gov Similarly, a study on antifungal imidazole derivatives highlighted the importance of steric, electrostatic, and hydrophobic features for inhibiting lanosterol (B1674476) 14α-demethylase. rjptonline.org

The table below shows parameters from a QSAR study on imidazole derivatives, illustrating the statistical robustness of the models.

| QSAR Model Type | Target | Statistical Parameter | Value | Significance |

| 2D-QSAR (PLSR) | Heme Oxygenase | r² (correlation coefficient) | 0.8487 | Goodness of fit |

| q² (cross-validated r²) | 0.6553 | Internal predictive ability | ||

| pred_r² (external validation) | 0.7478 | External predictive ability | ||

| 3D-QSAR | Breast Cancer (MCF-7) | r² (correlation coefficient) | 0.81 | Goodness of fit |

| q² (cross-validated r²) | 0.51 | Internal predictive ability |

This table is a representation of data from multiple sources. nih.govcrpsonline.com

These computational models are powerful tools in modern drug design, enabling a more rational approach to optimizing the structure of lead compounds based on the imidazole scaffold. tubitak.gov.trresearchgate.net

Applications of 4 Bromo 5 Methyl 1h Imidazole and Its Derivatives

Synthetic Building Block in Organic Synthesis

The imidazole (B134444) ring is a fundamental structural motif in many biologically active molecules and functional materials. rsc.orgnih.gov The presence of a bromine atom on the 4-Bromo-5-methyl-1H-imidazole ring provides a reactive site for various coupling reactions, making it a key intermediate in the synthesis of more complex molecules. thieme-connect.de

A notable derivative, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a significant building block for the construction of numerous bioactive compounds. thieme-connect.descispace.com Its utility is highlighted in the synthesis of active pharmaceutical ingredients (APIs), where it participates in reactions like the Suzuki-Miyaura coupling. thieme-connect.de For instance, the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid is a key step in the synthesis of a casein kinase inhibitor. thieme-connect.de The development of cost-effective and scalable methods for producing such imidazole derivatives is crucial for their application in large-scale pharmaceutical manufacturing. thieme-connect.descispace.com

The reactivity of the bromine atom allows for its substitution by various nucleophiles, such as amines and thiols, further expanding the synthetic possibilities. Additionally, other functional groups that can be present on the imidazole ring, like a nitro group, can undergo reduction to an amino group, providing another avenue for derivatization.

This compound and its derivatives are pivotal precursors in the synthesis of advanced and often complex heterocyclic structures. rsc.org The imidazole core itself is a component of many natural products, including histidine and purines, underscoring its biological significance. nih.gov Synthetic chemists leverage the reactivity of brominated imidazoles to construct a wide array of substituted imidazoles with diverse functionalities. rsc.orgresearchgate.net

The synthesis of polysubstituted imidazoles can be achieved through various methodologies, including reactions catalyzed by transition metals. researchgate.net For example, the Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of aryl or other groups to the imidazole ring at the position of the bromine atom. thieme-connect.de A patent describes a method for synthesizing 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives from 1-methyl-1H-imidazole-5-formic acid, involving condensation, bromination, and debromination steps. google.com This highlights the role of brominated imidazoles as key intermediates in multi-step synthetic routes.

Furthermore, the development of regiocontrolled synthesis methods for substituted imidazoles is of strategic importance for their application in pharmaceuticals, agrochemicals, and functional materials. rsc.org The ability to selectively introduce substituents at specific positions on the imidazole ring is crucial for tailoring the properties of the final molecule.

Catalysis

The imidazole framework is not only a building block for larger molecules but can also play a direct role in catalysis. Imidazole and its derivatives can function as ligands for transition metals or as organocatalysts themselves.

Imidazole derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atoms in the ring. chemscene.com These ligands can stabilize and modulate the reactivity of the metal center, influencing the efficiency and selectivity of the catalytic process.

While direct research on this compound as a ligand is not extensively documented in the provided results, the broader class of imidazole-containing molecules is well-established in this role. For example, processes for the synthesis of complex molecules often involve reacting a substituted imidazole with another compound in the presence of a transition metal catalyst, such as copper or palladium. google.comgoogle.com In these reactions, the imidazole derivative can coordinate to the metal catalyst, facilitating the desired transformation. The synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, for instance, can be achieved by reacting 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine using a transition metal catalyst. google.com

The development of novel ligands based on the imidazole scaffold is an active area of research. These ligands can be tailored by introducing various substituents on the imidazole ring to fine-tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic performance.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. researchgate.netbeilstein-journals.org Imidazole-based compounds can act as organocatalysts, often through mechanisms involving hydrogen bonding or the formation of reactive intermediates.

Although specific applications of this compound as an organocatalyst are not detailed in the search results, the general principles of organocatalysis suggest its potential in this area. The nitrogen atoms in the imidazole ring can act as Lewis bases or participate in hydrogen bonding, which are key interactions in many organocatalytic transformations. The development of asymmetric organocatalysis, in particular, has seen significant growth, with catalysts designed to produce chiral molecules with high enantioselectivity. beilstein-journals.org The imidazole scaffold provides a versatile platform for the design of new chiral organocatalysts.

Materials Science

The unique properties of imidazole-based compounds make them attractive for applications in materials science. rsc.org Their ability to form coordination complexes and participate in the construction of larger molecular architectures is particularly valuable.

Derivatives of this compound can be used in the development of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. acs.org These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas and tunable properties.

A study on the synthesis of cadmium(II) coordination polymers utilized a derivative, 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid, as the primary ligand. acs.org The resulting materials exhibited diverse structures, from 2D helical layers to complex 3D networks, demonstrating the influence of the imidazole-based ligand on the final architecture. acs.org The properties of these materials, such as their thermal stability and luminescent behavior, are of interest for potential applications in areas like sensing, catalysis, and gas storage.

The versatility of the imidazole ring, combined with the reactivity of the bromine substituent, allows for the design and synthesis of a wide range of ligands for the construction of novel functional materials with tailored properties.

Organic Light Emitting Diodes (OLEDs)

Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural biomolecules and its ability to interact with various biological targets. mdpi.comresearchgate.net Derivatives of this compound are actively researched for their potential as therapeutic agents across several disease categories. researchgate.netjopir.in

Precursors for Bioactive Molecules

This compound and its N-methylated analogue, 4-bromo-1,2-dimethyl-1H-imidazole, are highly valuable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). thieme.descispace.comthieme-connect.de The development of cost-effective and scalable methods to produce these intermediates is critical for their use in clinical drug development. thieme-connect.dethieme-connect.com The structural motif of 4-bromo-1,2-dimethyl-1H-imidazole is integral to a diverse range of bioactive compounds, including inhibitors for several key enzymes and receptors. thieme-connect.dethieme-connect.com

Some classes of inhibitors developed from this precursor include:

Cathepsin K inhibitors

Xanthine oxidase inhibitors

PDE1 inhibitors

Casein kinase δ/ε inhibitors thieme-connect.dethieme-connect.com

CDK8/19 inhibitors

RIP1 kinase inhibitors

mGlu4 receptor positive allosteric modulators thieme-connect.dethieme-connect.com

TGFβ inhibitors thieme-connect.dethieme-connect.com

For example, a first-generation synthesis of a casein kinase inhibitor involved a Suzuki-Miyaura coupling reaction between 4-bromo-1,2-dimethyl-1H-imidazole and 4-fluorophenylboronic acid as a key step. thieme-connect.dethieme-connect.com This demonstrates the compound's critical role as a starting material in the construction of potential anticancer therapies. thieme-connect.de

Antimicrobial Agents

Derivatives of bromo-substituted imidazoles have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. nih.gov The introduction of a bromine atom into the benzimidazole (B57391) core can significantly enhance antimicrobial activity. mdpi.com For example, the introduction of bromine into an indole-benzimidazole compound led to a 32-fold increase in activity against S. aureus and an 8-fold increase against C. albicans. mdpi.com

Hybrid molecules incorporating imidazole and other heterocyclic rings, such as pyrazole, are a key area of research. tandfonline.comresearchgate.net These hybrids are tested against a range of pathogens. In one study, a series of pyrazole-imidazole hybrids were synthesized and evaluated for their in-vitro antimicrobial activity. While many showed moderate inhibitory activity against bacterial strains, several compounds exhibited good activity against the fungus Candida albicans. tandfonline.comresearchgate.net Another study on substituted imidazolinones found that derivatives with a bromo-substituted quinolinyl moiety showed notable antibacterial and antifungal potential. nih.gov

| Compound Class | Key Structural Features | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|---|

| Pyrazole-Imidazole Hybrids | 1-(N-arylacetamide)-4-phenyl-2-pyrazolyl-imidazole | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Moderate antibacterial activity; compounds 7a, 7b, 7l, 7m, and 7r showed good activity against C. albicans. | tandfonline.comresearchgate.net |

| Indole-Benzimidazole Derivatives | 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | C. albicans, S. aureus, MRSA, M. smegmatis | Demonstrated higher antimicrobial activity compared to some other substituted analogs. | mdpi.com |

| Quinoline-Imidazolone Hybrids | (Z)-4-((6-Bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(substituted phenyl)-1H-imidazol-5(4H)-one | E. coli, P. aeruginosa, B. subtilis, B. megaterium, C. albicans, A. niger | Evaluated for antibacterial and antimycotic potential. | nih.gov |

Anticancer Agents

The imidazole scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives showing potent activity against various cancer cell lines. mdpi.com The imidazolone-chalcone structure, for instance, is a recognized pharmacophore with potential anticancer properties. mdpi.com Research has shown that specific substitutions on the imidazole ring are crucial for cytotoxicity.

Studies on imidazolone (B8795221) derivatives have yielded promising results. In one study, a series of 4-(3-Bromo-4-hydroxybenzylidene)-2-aryl-1H-1-phenyl-imidazol-5(4H)-ones were tested for cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cells. These compounds were found to be moderately potent against HepG2 cells. semanticscholar.org Another study focused on imidazolone derivatives reported that a compound designated 3C-BRS showed significant in vitro anticancer activity against HeLa cell lines, with an IC₅₀ value of 14.56 µg/ml. researchgate.net Further research into imidazolone derivatives with a chlorophenyl moiety demonstrated very potent anticancer activity on HepG2 and HeLa cancer cells, with IC₅₀ values of 2.2 µM and 5.5 µM, respectively. researchgate.net

| Compound/Series | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Imidazolone 3C-BRS | HeLa | 14.56 µg/ml | researchgate.net |

| Imidazolone with chlorophenyl moiety (5b ) | HepG2 | 2.2 ± 0.7 µM | researchgate.net |

| HeLa | 5.5 ± 1.1 µM | ||

| 4-(3-Bromo-4-hydroxybenzylidene)-2-aryl-1H-1-phenyl-imidazol-5(4H)-one (3a, 3b ) | HepG2 | 10.9 to 15.8 µg/ml | semanticscholar.org |

| Imidazolone with thiophene (B33073) and pyridyl group (5g ) | CaCo-2 | 5.9 ± 2.3 µM | researchgate.net |

| Zwitterionic imidazolone (4h ) | HeLa | 85.1 ± 2.1 µM | mdpi.com |

Antiviral Agents

Imidazole derivatives are a significant class of compounds explored for their antiviral properties against a range of DNA and RNA viruses. researchgate.netmdpi.comnih.gov Research efforts include modifying the imidazole core to create nucleoside and non-nucleoside analogues that can interfere with the viral life cycle. acs.orgntnu.edu.twresearchgate.net

In an effort to develop new antiviral agents, polyhalogenated imidazole nucleosides were synthesized as analogues of the known human cytomegalovirus (HCMV) inhibitor 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB). acs.orgntnu.edu.tw This research included the preparation of 2-bromo-4,5-dichloro- and 2,4,5-tribromoimidazole (B189480) nucleosides. acs.orgntnu.edu.tw While the parent polyhalogenated imidazoles showed some activity against HCMV, most of the resulting nucleoside derivatives were found to be inactive, suggesting that the smaller, ring-contracted analogues did not interact effectively with the viral targets. acs.orgntnu.edu.tw

Other studies have identified imidazole derivatives with promising activity. A series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones were screened for antiviral activity, with compounds 16 and 19 identified as potential leads for further development. nih.gov Additionally, imidazole 4,5-dicarboxamide derivatives have been evaluated for their inhibitory action against dengue virus (DENV) and yellow fever virus (YFV), with one compound showing an EC₅₀ of 1.85 μM against YFV. nih.gov

Agrochemicals